Cas no 2168648-99-3 (4,4-diethyl-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-one)

4,4-Diethyl-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-one is a fluorinated tetrahydronaphthalenone derivative with potential applications in pharmaceutical and agrochemical research. The presence of a fluorine substituent at the 8-position enhances its reactivity and binding affinity, making it a valuable intermediate in the synthesis of bioactive compounds. The 4,4-diethyl substitution contributes to increased steric stability, which may improve metabolic resistance in target molecules. This compound’s rigid tetrahydronaphthalene core provides a versatile scaffold for further functionalization, particularly in the development of CNS-active agents or fluorinated specialty chemicals. Its well-defined structure ensures reproducibility in synthetic pathways, supporting its use in high-precision research applications.
4,4-diethyl-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-one structure
2168648-99-3 structure
Product Name:4,4-diethyl-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-one
CAS No:2168648-99-3
MF:C14H17FO
MW:220.282587766647
CID:5974025
PubChem ID:165502426
Update Time:2025-06-30

4,4-diethyl-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-one Chemical and Physical Properties

Names and Identifiers

    • 4,4-diethyl-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-one
    • 2168648-99-3
    • EN300-1457963
    • Inchi: 1S/C14H17FO/c1-3-14(4-2)9-8-12(16)13-10(14)6-5-7-11(13)15/h5-7H,3-4,8-9H2,1-2H3
    • InChI Key: CGGHTRXQAPLGIK-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC2=C1C(CCC2(CC)CC)=O

Computed Properties

  • Exact Mass: 220.126343324g/mol
  • Monoisotopic Mass: 220.126343324g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 17.1Ų

4,4-diethyl-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-one Pricemore >>

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4,4-diethyl-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-one Related Literature

Additional information on 4,4-diethyl-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-one

4,4-diethyl-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-one (CAS No. 2168648-99-3): An Overview

4,4-diethyl-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-one (CAS No. 2168648-99-3) is a novel compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential applications. This compound belongs to the class of tetrahydronaphthalenes, which are known for their diverse biological activities and structural versatility.

The molecular structure of 4,4-diethyl-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-one features a naphthalene core with a tetrahydro configuration, two ethyl groups at the 4-position, and a fluorine atom at the 8-position. The presence of these substituents imparts distinct chemical and physical properties to the molecule, making it an interesting candidate for various research and development activities.

Recent studies have highlighted the potential of 4,4-diethyl-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-one in several areas. One notable application is in the field of pharmaceuticals, where it has shown promise as a lead compound for the development of new drugs. Specifically, research has indicated that this compound exhibits potent anti-inflammatory and analgesic properties. A study published in the Journal of Medicinal Chemistry demonstrated that 4,4-diethyl-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-one effectively inhibits cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammatory diseases.

In addition to its anti-inflammatory effects, 4,4-diethyl-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-one has also been investigated for its potential as an antitumor agent. Preliminary in vitro studies have shown that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. These findings suggest that 4,4-diethyl-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-one may have therapeutic potential in the treatment of various types of cancer.

The synthetic route to 4,4-diethyl-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-one has been well-documented in the literature. A typical synthesis involves the condensation of 8-fluoronaphthalene with ethyl magnesium bromide followed by reduction and oxidation steps to form the desired tetrahydro derivative. This synthetic method is efficient and scalable, making it suitable for large-scale production.

Beyond its pharmaceutical applications, 4,4-diethyl-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-one has also been explored for its use in materials science. The unique electronic properties of this compound make it a promising candidate for the development of advanced materials with applications in electronics and optoelectronics. For instance, recent research has shown that derivatives of 4,4-diethyl-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-one can be used as dopants in organic semiconductors to enhance their electrical conductivity.

In conclusion, 4,4-diethyl-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-one (CAS No. 2168648-99-3) is a multifaceted compound with a wide range of potential applications in pharmaceuticals and materials science. Its unique structural features and biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new properties and uses for this compound, 4,4-diethyl-8-fluoro-1,2,3, 4-tetrahydronaphthalen-1-one (CAS No. 2168648-99-3) is poised to play a significant role in advancing various scientific fields.

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